molecular formula C10H13BrN2O B14843339 2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14843339
M. Wt: 257.13 g/mol
InChI Key: DVLGHXIVADKNPB-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a member of the pyridine family, characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fourth position, and a dimethylamino group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylpyridin-4-amine as a starting material, which undergoes bromination using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and binding interactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C10H13BrN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3

InChI Key

DVLGHXIVADKNPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CN=C1Br)OC2CC2

Origin of Product

United States

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